2-chloro-N-(2,4-difluorophenyl)propanamide
Description
Contextualization within Halogenated Amide Research
Halogenated amides are a significant area of study in organic and medicinal chemistry. The inclusion of halogen atoms, such as chlorine and fluorine, into an amide structure can profoundly influence the molecule's physical, chemical, and biological properties. pressbooks.pubacs.org Fluorine, in particular, is known to increase metabolic stability and lipophilicity, which are desirable traits in drug design. pressbooks.pub The carbon-fluorine bond is the strongest in organic chemistry, making compounds containing it resistant to oxidation by metabolic enzymes. pressbooks.pub
Research into halogenated amides is diverse, with studies exploring their synthesis, structural properties, and a wide range of potential applications. mdpi.comprepchem.com These compounds are often investigated for their biological activities, including antimicrobial, antifungal, and even anticancer properties. nih.govnih.govscielo.br For instance, a related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal and antibiofilm activity against fluconazole-resistant Candida species. scielo.brnih.gov This highlights the potential for other halogenated amides, such as 2-chloro-N-(2,4-difluorophenyl)propanamide, to exhibit similar bioactive properties.
The synthesis of halogenated amides can be achieved through various methods, often involving the reaction of a halogenated acyl chloride with an appropriate amine. mdpi.commdpi.com The specific placement of halogen atoms on the aromatic ring and the nature of the amide group are critical factors that researchers manipulate to fine-tune the compound's properties. mdpi.com
Contemporary Research Significance and Future Directions for this compound
While specific research dedicated to this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of halogenated amide research. The presence of both chlorine and two fluorine atoms in its structure makes it a compelling candidate for further investigation. scbt.comchemicalbook.com
Future research could focus on several key areas:
Antimicrobial and Antifungal Screening: Drawing parallels from compounds like 2-chloro-N-phenylacetamide, a primary research direction would be to evaluate the antifungal and antibacterial activity of this compound. scielo.brnih.govnih.govscielo.br Studies could assess its efficacy against a range of pathogens, including drug-resistant strains.
Enzyme Inhibition Studies: Halogenated compounds are known to act as enzyme inhibitors. Investigating the potential of this compound to inhibit specific enzymes could uncover new therapeutic applications.
Materials Science: The unique electronic properties conferred by the halogen atoms could make this compound and its derivatives interesting for applications in materials science, potentially in the development of novel polymers or functional materials.
The following table outlines the basic properties of this compound:
| Property | Value |
| Molecular Formula | C9H8ClF2NO scbt.comchemicalbook.com |
| Molecular Weight | 219.62 g/mol scbt.comchemicalbook.com |
Identification of Unexplored Research Frontiers for this compound Derivatives
The development and study of derivatives of this compound represent a significant unexplored research frontier. By systematically modifying the core structure, researchers could explore a vast chemical space and potentially discover compounds with enhanced or novel properties.
Key areas for the exploration of derivatives include:
Modification of the Propanamide Chain: Altering the length or branching of the alkyl chain, or introducing other functional groups, could impact the molecule's interaction with biological targets.
Substitution on the Phenyl Ring: While the current compound has a 2,4-difluoro substitution pattern, exploring other halogen substitutions or the introduction of different electron-withdrawing or electron-donating groups could significantly alter its activity. Research on other halogenated benzamides has shown that the position and nature of the halogen substituents are critical. mdpi.com
Bioisosteric Replacement: The amide bond can sometimes be metabolically unstable. pressbooks.pubnih.gov Replacing the amide group with a bioisostere, such as a triazole or oxadiazole, could lead to derivatives with improved pharmacokinetic properties. nih.gov
The table below presents data on the antifungal activity of a related compound, 2-chloro-N-phenylacetamide, which can serve as a reference for potential studies on this compound.
| Organism | MIC (µg/mL) of 2-chloro-N-phenylacetamide |
| Candida albicans | 128 - 256 scielo.brnih.gov |
| Candida parapsilosis | 128 - 256 scielo.brnih.gov |
| Aspergillus flavus | 16 - 256 scielo.br |
MIC: Minimum Inhibitory Concentration
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUOMZVFPKYTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252476 | |
| Record name | Propanamide, 2-chloro-N-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392741-27-4 | |
| Record name | Propanamide, 2-chloro-N-(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392741-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies and Process Optimization for 2 Chloro N 2,4 Difluorophenyl Propanamide
Elucidation of Classical and Modern Synthetic Pathways to 2-chloro-N-(2,4-difluorophenyl)propanamide
The formation of the amide bond in this compound is typically achieved through the coupling of an amine and a carboxylic acid derivative. The methodologies have evolved from classical, robust reactions to more sophisticated, modern catalytic systems.
Classical Synthesis: Acyl Chloride-Based Acylation
The most conventional and widely used method for preparing N-aryl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. In the context of this compound, this pathway involves the reaction between 2,4-difluoroaniline (B146603) and 2-chloropropanoyl chloride.
This reaction is typically conducted in a biphasic system or an inert organic solvent, such as toluene (B28343) or ethyl acetate. nih.gov An organic or inorganic base, like triethylamine (B128534) or aqueous sodium hydroxide, is required to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. nih.govresearchgate.net The reaction is often exothermic and may require initial cooling to control the reaction rate. The resulting product can then be isolated through standard workup procedures involving phase separation, washing, and crystallization. A similar methodology has been successfully employed in the synthesis of related compounds like 2-chloro-N-(p-tolyl)propanamide, achieving high yields. nih.gov
Modern Synthetic Pathways: Direct Amidation
Modern synthetic chemistry increasingly favors pathways that avoid the pre-formation of highly reactive and often hazardous acyl chlorides. These methods focus on the direct coupling of a carboxylic acid and an amine using activating agents or catalysts, which offers improved atom economy and milder reaction conditions. organic-chemistry.org
One prominent approach involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an activating agent like N-hydroxysuccinimide. Another class of highly efficient reagents includes uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Catalytic direct amidation represents a more advanced and greener alternative. Boronic acid derivatives have been shown to be effective catalysts for the dehydrative amidation between carboxylic acids and amines under mild conditions, releasing only water as a byproduct. organic-chemistry.org This method offers high functional group tolerance and is a significant improvement over traditional stoichiometric activating agents. organic-chemistry.org
Table 1: Comparison of Synthetic Pathways to this compound
| Method | Reactants | Reagents/Catalysts | Byproduct | General Conditions |
|---|---|---|---|---|
| Classical Acylation | 2,4-difluoroaniline, 2-chloropropanoyl chloride | Triethylamine or NaOH | Triethylammonium chloride or NaCl | Inert solvent (e.g., toluene), often cooled initially |
| Carbodiimide Coupling | 2,4-difluoroaniline, 2-chloropropanoic acid | EDCI/DCC, HOBt | Urea derivative | Anhydrous organic solvent (e.g., DMF, DCM), room temp. |
| Catalytic Amidation | 2,4-difluoroaniline, 2-chloropropanoic acid | Boronic acid catalyst, molecular sieves | Water | Mild conditions, ambient temperature |
Development of Stereoselective and Enantioselective Synthesis for this compound Analogues
The structure of this compound contains a stereocenter at the C2 position of the propanamide moiety. Consequently, the compound exists as a pair of enantiomers: (R)-2-chloro-N-(2,4-difluorophenyl)propanamide and (S)-2-chloro-N-(2,4-difluorophenyl)propanamide. The classical synthesis described above results in a racemic mixture (an equal mixture of both enantiomers). For many pharmaceutical and agrochemical applications, a single enantiomer is often responsible for the desired biological activity, making enantioselective synthesis a critical area of research.
Development of stereoselective routes for this class of compounds can be approached through several key strategies:
Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material. The synthesis can be performed using either (R)-2-chloropropanoic acid or (S)-2-chloropropanoic acid, which are commercially available. Conversion of the enantiopure acid to its corresponding acyl chloride followed by reaction with 2,4-difluoroaniline would yield the desired single enantiomer of the final product, preserving the stereochemistry.
Chiral Auxiliaries: Another strategy involves temporarily attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of the reaction, followed by its removal.
Asymmetric Catalysis: This advanced approach uses a chiral catalyst to influence the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of related chiral amides, iridium-catalyzed enantioselective hydrogenation of an imine precursor has been successfully used to generate a chiral amine, which is then acylated. researchgate.net Similar catalytic strategies could be envisioned for creating the chiral center in the propanamide backbone. Asymmetric syntheses of related fluorinated amines have been achieved via the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines, demonstrating a powerful method for controlling stereochemistry. nih.gov
Table 2: Conceptual Approaches for Enantioselective Synthesis
| Target Enantiomer | Strategy | Key Chiral Component | Description |
|---|---|---|---|
| (R)-enantiomer | Chiral Pool Synthesis | (R)-2-chloropropanoic acid | Acylation of 2,4-difluoroaniline using the acyl chloride derived from the (R)-acid. |
| (S)-enantiomer | Chiral Pool Synthesis | (S)-2-chloropropanoic acid | Acylation of 2,4-difluoroaniline using the acyl chloride derived from the (S)-acid. |
| (R)- or (S)-enantiomer | Asymmetric Catalysis | Chiral catalyst (e.g., organocatalyst or metal-ligand complex) | A hypothetical reaction that constructs the C-Cl stereocenter using a chiral catalyst to favor one enantiomeric product. |
Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Classical amide synthesis often involves hazardous reagents, stoichiometric waste, and volatile organic solvents, making it a target for green innovation.
Enzymatic Amidation
Biocatalysis offers a highly sustainable alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficiency in catalyzing the direct amidation of carboxylic acids and amines under mild conditions. nih.gov This enzymatic approach could be applied to the synthesis of this compound by reacting 2-chloropropanoic acid directly with 2,4-difluoroaniline. The reaction typically proceeds in a greener solvent like cyclopentyl methyl ether and requires no coupling agents, producing water as the sole byproduct. nih.gov This method is highly selective and avoids the generation of toxic waste streams. nih.gov
Catalytic Dehydrative Coupling in Green Solvents
As mentioned previously, catalytic direct amidation is inherently greener than classical methods. organic-chemistry.org Performing these reactions in environmentally benign solvents or under solvent-free conditions further enhances their sustainability profile. The use of catalysts allows for reactions with high atom economy, a key principle of green chemistry.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction times and improve yields for amide synthesis, often reducing the need for high-boiling-point solvents and long reaction times. This technique can be applied to both classical and modern synthetic pathways to reduce energy consumption and improve process efficiency.
Table 3: Green Chemistry Evaluation of Synthetic Protocols
| Protocol | Reagents | Solvent | Byproduct | Green Chemistry Advantages |
|---|---|---|---|---|
| Classical Acylation | Acyl chloride, base | Toluene, DCM | Stoichiometric salt waste | None (serves as baseline) |
| Enzymatic Amidation | Carboxylic acid, amine | CPME, or solvent-free | Water | Biodegradable catalyst, mild conditions, high atom economy, non-toxic byproduct. nih.gov |
| Catalytic Dehydration | Carboxylic acid, amine | 2-MeTHF or solvent-free | Water | Low catalyst loading, high atom economy, avoids hazardous reagents. organic-chemistry.org |
Scalability Research and Process Intensification in this compound Production
Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of safety, cost, efficiency, and robustness. Process intensification (PI) involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes.
Continuous Flow Synthesis
The acylation reaction to form amides is often highly exothermic, which can pose significant safety risks and control challenges in large batch reactors. Continuous flow chemistry offers a superior solution for scalability. In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over temperature, pressure, and reaction time. This leads to improved safety, higher consistency, and potentially better yields. Studies on similar amidation reactions have shown that continuous flow processing can be successfully implemented. researchgate.netfigshare.com
Intensified Batch Processing
For some production scales, optimizing traditional batch processes may be more cost-effective. Process intensification strategies for batch reactors include reducing the volume of solvents, which simplifies downstream processing and reduces waste. researchgate.netfigshare.com Careful control over reagent addition rates and efficient mixing can also maximize yield and minimize side reactions.
Integrated Downstream Processing
Table 4: Comparison of Batch vs. Continuous Flow Production
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Heat Transfer | Poor; difficult to control exotherms | Excellent; high surface-area-to-volume ratio |
| Safety | Higher risk of thermal runaway | Inherently safer due to small reactor volume |
| Process Control | Limited; relies on bulk properties | Precise control over temperature, time, and mixing |
| Scalability | Difficult; requires re-engineering of reactors | Simple; "scaling out" by running more reactors in parallel |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
Advanced Spectroscopic and Structural Characterization of 2 Chloro N 2,4 Difluorophenyl Propanamide and Its Intermediates
X-ray Crystallographic Analysis for Conformational and Supramolecular Architecture of 2-chloro-N-(2,4-difluorophenyl)propanamide
It is anticipated that the propanamide backbone would adopt a largely planar conformation, a feature commonly observed in similar amide structures to maximize resonance stabilization. A critical conformational parameter is the torsion angle between the plane of the difluorophenyl ring and the amide plane. In related N-aryl amides, this twist angle can vary, influencing both intra- and intermolecular interactions. acs.org
The supramolecular architecture in the solid state is expected to be dominated by robust intermolecular hydrogen bonds. Specifically, the amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would serve as an acceptor, leading to the formation of one-dimensional chains or tapes running through the crystal lattice. numberanalytics.comacs.org These chains are a characteristic feature of primary and secondary amides. Additionally, weaker interactions, such as C-H···O, C-H···F, and potentially C-Cl···O=C halogen bonds, are likely to play a significant role in consolidating the three-dimensional crystal packing. numberanalytics.comwikipedia.org The presence of two fluorine atoms on the phenyl ring could also introduce F···F or C-H···F interactions, further influencing the crystal packing arrangement.
| Parameter | Expected Value |
|---|---|
| C=O Bond Length | ~1.22 - 1.23 Å |
| Amide N-C(O) Bond Length | ~1.34 - 1.35 Å |
| Aryl C-N Bond Length | ~1.41 - 1.43 Å |
| C-Cl Bond Length | ~1.78 - 1.80 Å |
| C-F Bond Length | ~1.35 - 1.37 Å |
| Aryl Ring-Amide Plane Torsion Angle | ~40 - 50° |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved. frontiersin.orgnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton (-CH(Cl)-) adjacent to the chlorine atom will be a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will present as a doublet, coupled to the single methine proton. The aromatic region will display a complex pattern due to the fluorine substituents and the different chemical environments of the three aromatic protons. The coupling between protons and fluorine atoms (³J_HF and ⁴J_HF) will further split these signals. nih.govmdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. libretexts.org Each unique carbon atom will produce a distinct signal. The carbonyl carbon (C=O) will be the most downfield-shifted signal. The carbons of the difluorophenyl ring will show characteristic large one-bond C-F coupling constants (¹J_CF) and smaller two- and three-bond couplings (²J_CF, ³J_CF), which are invaluable for definitive assignment. The aliphatic carbons, the methine and methyl groups, will appear in the upfield region of the spectrum.
| Atom | Spectrum | Predicted δ (ppm) | Predicted Multiplicity |
|---|---|---|---|
| -CH₃ | ¹H | 1.6 - 1.8 | Doublet (d) |
| -CH(Cl)- | ¹H | 4.6 - 4.8 | Quartet (q) |
| Aromatic-H | ¹H | 7.0 - 8.2 | Multiplet (m) |
| N-H | ¹H | 8.5 - 9.5 | Broad Singlet (br s) |
| -CH₃ | ¹³C | 20 - 25 | - |
| -CH(Cl)- | ¹³C | 55 - 60 | - |
| Aromatic-C | ¹³C | 105 - 140 (with C-F coupling) | - |
| Aromatic-C-F | ¹³C | 155 - 165 (with C-F coupling) | - |
| C=O | ¹³C | 168 - 172 | - |
Mass Spectrometry Techniques (LC-MS, GC-MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. lookchem.com For a molecule like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often using electron ionization (EI) or electrospray ionization (ESI). au.dknih.gov
The mass spectrum is expected to show a distinct molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com
The fragmentation of this compound is predicted to follow established pathways for amides and halogenated compounds. libretexts.org Key fragmentation events would include:
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the chiral carbon, leading to the formation of a 2,4-difluoroaniline (B146603) radical cation or a related fragment.
McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway for amides.
Cleavage of the C-Cl bond: Loss of a chlorine radical is a highly probable fragmentation step, leading to a prominent [M-35]⁺ peak.
Fragmentation of the propanamide side chain: Cleavage can occur at various points along the aliphatic chain.
Analysis of a closely related compound, N-(2-fluorophenyl)-2-chloropropanamide, shows a base peak that corresponds to the loss of the chloropropionyl group, resulting in the formation of the fluorinated aniline (B41778) fragment ion. nih.gov A similar pattern is anticipated for the difluoro analogue.
| m/z | Predicted Fragment Identity |
|---|---|
| 221/223 | [M]⁺ Molecular Ion |
| 186 | [M - Cl]⁺ |
| 129 | [C₆H₃F₂NH₂]⁺ (2,4-difluoroaniline) |
| 93/95 | [CH₃CHClC=O]⁺ |
| 77 | [C₆H₅]⁺ (Loss of F₂ and NH₂) |
| 63 | [CH₃CHCl]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphic Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its functional groups. A strong, sharp band between 1660-1680 cm⁻¹ would be assigned to the C=O stretching vibration (Amide I band). The N-H stretching vibration should appear as a sharp peak around 3250-3350 cm⁻¹, while the N-H bending vibration (Amide II band) is expected in the 1530-1570 cm⁻¹ region. The C-N stretching vibration will likely be found in the 1200-1300 cm⁻¹ range. Strong absorptions corresponding to the C-F stretching of the difluorophenyl ring are predicted to occur in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum, appearing in the 990-1010 cm⁻¹ and 1600-1620 cm⁻¹ regions. While the C=O stretch is also Raman active, it is typically less intense than in the IR spectrum. The C-Cl stretch may show a more prominent signal in the Raman spectrum compared to FTIR.
These techniques are also highly sensitive to the molecule's local environment, making them powerful tools for studying polymorphism. Different crystalline forms (polymorphs) of the same compound will exhibit distinct FTIR and Raman spectra due to variations in crystal packing and intermolecular interactions, which affect the vibrational modes.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | FTIR | 3250 - 3350 |
| C-H Stretch (Aromatic) | FTIR, Raman | 3050 - 3150 |
| C-H Stretch (Aliphatic) | FTIR, Raman | 2850 - 3000 |
| C=O Stretch (Amide I) | FTIR | 1660 - 1680 |
| N-H Bend (Amide II) | FTIR | 1530 - 1570 |
| C-F Stretch | FTIR | 1100 - 1300 |
| C-Cl Stretch | FTIR, Raman | 600 - 800 |
Chiroptical Methods (CD, ORD) for Absolute Configuration Determination of Enantiomeric Forms
The presence of a chiral carbon atom bonded to the chlorine in this compound means the compound can exist as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of these enantiomers. numberanalytics.com These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. wikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The chromophores in the vicinity of the chiral center, namely the phenyl ring and the amide carbonyl group, will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific (e.g., R) configuration, the absolute configuration of the enantiomer can be unambiguously assigned. nih.govnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum shows a plain curve far from an absorption band and an anomalous curve (a Cotton effect curve) in the region of a chromophore's absorption. au.dk The shape and sign of the Cotton effect curve in the ORD spectrum are characteristic of the enantiomer's absolute configuration. Similar to CD, comparing experimental ORD data with theoretical predictions or with data from structurally related compounds of known configuration can establish the stereochemistry.
For complex molecules, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be a powerful complementary technique for absolute configuration determination without the need for chromophores.
Mechanistic Investigations of 2 Chloro N 2,4 Difluorophenyl Propanamide in Biochemical and Cellular Systems Research Focus
Elucidation of Molecular Target Interactions and Binding Modes
Due to the absence of specific studies on 2-chloro-N-(2,4-difluorophenyl)propanamide, its precise molecular targets have not been definitively identified. However, based on the well-documented activities of structurally related chloroacetamide herbicides, it is plausible that this compound could interact with enzymes involved in lipid biosynthesis.
Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. cambridge.orgresearchgate.net This inhibition is a key aspect of their herbicidal activity. The proposed mechanism involves the covalent binding of the chloroacetamide molecule to enzymes containing sulfhydryl (-SH) groups. cambridge.org It is hypothesized that the chlorine atom in the propanamide side chain of this compound could act as a leaving group, facilitating a nucleophilic substitution reaction with a cysteine residue in the active site of a target enzyme.
The difluorophenyl ring likely plays a role in the molecule's affinity and orientation within the binding pocket of its putative target. The fluorine atoms can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other non-covalent interactions, which could enhance the binding affinity and specificity for the target protein. mdpi.com
Enzyme Kinetics and Inhibition Mechanism Studies of this compound Analogues
While specific enzyme kinetic studies for this compound are not available, research on analogous chloroacetamide herbicides indicates that they act as irreversible inhibitors of their target enzymes. cambridge.org This irreversible inhibition is consistent with the proposed covalent modification of the enzyme's active site.
For instance, studies on the herbicidal analogue propachlor (B1678252) have suggested that its primary mechanism of action involves the inhibition of protein biosynthesis. researchgate.net However, a more widely accepted theory for chloroacetamides is the disruption of coenzyme A metabolism, which is essential for numerous biochemical pathways, including the synthesis of lipids and isoprenoids. cambridge.org
Should this compound function similarly to other chloroacetamide herbicides, its inhibition kinetics would likely be time-dependent and demonstrate a loss of enzyme activity that cannot be recovered by simple dilution, characteristic of irreversible inhibition.
Receptor Binding Assays and Ligand-Protein Interaction Profiling
Specific receptor binding assays for this compound have not been reported. In the context of its potential herbicidal activity, the "receptor" would be the target enzyme, likely a fatty acid elongase or a related enzyme in the VLCFA biosynthesis pathway. researchgate.net
To investigate this, one could employ affinity-based protein profiling techniques. This would involve synthesizing a derivative of this compound with a reporter tag (e.g., a fluorescent dye or biotin). This tagged probe could then be used to treat cell extracts or intact organisms. Subsequent analysis would identify proteins that have been covalently modified by the probe, thus revealing the potential molecular targets.
The following table illustrates a hypothetical ligand-protein interaction profile based on the known interactions of similar compounds.
| Interaction Type | Potential Interacting Residue/Group | Structural Feature of the Compound |
| Covalent Bond | Cysteine (-SH) | 2-chloropropanamide moiety |
| Hydrogen Bonding | Serine, Threonine (-OH) | Amide carbonyl, Fluorine atoms |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Phenyl ring |
| Pi-stacking | Phenylalanine, Tyrosine, Tryptophan | Difluorophenyl ring |
Cellular Pathway Modulation and Biochemical Cascade Analysis
The primary cellular pathway likely affected by this compound, if it acts as a chloroacetamide herbicide, is the biosynthesis of VLCFAs. cambridge.orgresearchgate.net VLCFAs are crucial components of cell membranes, cuticular waxes, and suberin in plants. Inhibition of their synthesis would lead to a cascade of downstream effects, including:
Disruption of cell division and expansion. researchgate.net
Increased membrane permeability.
Altered cell signaling pathways that rely on lipid-derived second messengers.
Inhibition of early seedling growth and development. cambridge.org
In a different context, related N-phenylacetamide derivatives have been investigated for their potential as anticancer agents. nih.gov For example, some phenylacetamide derivatives have been shown to induce apoptosis in cancer cell lines. If this compound were to exhibit such activity, it would modulate cellular pathways related to programmed cell death, such as the caspase cascade.
Structure-Mechanism Relationship Studies at the Atomic Level
The specific three-dimensional structure of this compound in complex with a biological target is unknown. However, crystallographic studies of related compounds can provide insights into potential structure-mechanism relationships.
For instance, the crystal structure of 2-chloro-N-(p-tolyl)propanamide reveals details about the conformation of the chloro-propanamide moiety and its potential for intermolecular interactions. nih.gov The presence of the difluorophenyl group in the target compound is significant. Fluorine atoms can form strong non-covalent interactions, such as hydrogen bonds and halogen bonds, which can significantly influence the binding affinity and selectivity of a ligand for its target protein. mdpi.com
The relative positions of the fluorine atoms on the phenyl ring (2- and 4-positions) would create a specific electrostatic potential surface that could be critical for molecular recognition by the target protein. Computational modeling and docking studies could be employed to generate hypotheses about the binding mode of this compound within the active site of candidate target enzymes, such as fatty acid elongases. These models could then guide the design of future experimental studies, including site-directed mutagenesis of the putative target to validate the predicted binding interactions.
Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro N 2,4 Difluorophenyl Propanamide Derivatives
Systematic Substituent Effects on the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl ring is a critical component of the 2-chloro-N-(2,4-difluorophenyl)propanamide structure, and alterations to this moiety can significantly impact biological activity. Research on analogous N-aryl amides and related heterocyclic structures provides insights into the potential effects of substituents on this ring system.
In a study on pyrrolidine (B122466) amide derivatives, modifications to a terminal phenyl ring, analogous to the difluorophenyl group, revealed that substitutions at the 2-position with methyl or chloro groups led to a significant reduction in inhibitory potency. nih.gov However, the introduction of a fluorine atom at this position resulted in activity comparable to the unsubstituted parent compound. nih.gov This suggests that for this compound, while the existing fluorine at position 2 is likely important, larger substituents may be detrimental.
Further research on 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives, which share a substituted difluorophenyl ring, underscores the importance of the halogen and its position. nih.gov In these compounds, the specific arrangement of chloro and fluoro substituents on the phenyl ring was crucial for their insecticidal activity, which was found to be mediated by the ryanodine (B192298) receptor. nih.gov This highlights that both the electronic and steric properties of substituents on the phenyl ring, as well as their specific placement, are key determinants of biological interaction.
The following table summarizes the observed effects of phenyl ring substitutions in analogous compound series, which can inform the potential impact of similar changes on the 2,4-difluorophenyl moiety of the target compound.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Analogous Systems
| Parent Compound Series | Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrrolidine Amides | 2 | -CH₃, -Cl | Significantly reduced | nih.gov |
| Pyrrolidine Amides | 2 | -F | Comparable to unsubstituted | nih.gov |
| Pyrrolidine Amides | 3 or 4 | -F, -CH₃ | Comparable to unsubstituted | nih.gov |
| 1-Phenyl-1H-pyrazole Derivatives | 2, 4, 5 | -Cl, -F | Essential for high insecticidal activity | nih.gov |
Modifications of the Propyl Amide Chain and Their Influence on Research Outcomes
The propyl amide chain of this compound serves as a key linker and its structural characteristics, including length, rigidity, and the nature of the amide bond itself, are critical to its function.
Studies on other bioactive amides have shown that even subtle changes to the amide linker can have profound effects. For instance, in a series of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency against N-acylethanolamine acid amidase (NAAA), although this came at the cost of reduced selectivity. nih.gov Conversely, introducing more rigid linkers, such as a 4-phenylcinnamoyl group, did not enhance potency but did improve selectivity. nih.gov This suggests that for this compound, modifications to the propyl chain to alter its flexibility could be a viable strategy for modulating activity and selectivity.
Furthermore, the nature of the amide bond is crucial. Research into the N-arylation of backbone amides in peptides has demonstrated that this modification can induce distinct conformational geometries compared to more common N-alkylation. nih.govresearchgate.net This indicates that the N-(2,4-difluorophenyl) group in the target compound likely enforces a specific spatial arrangement that is critical for its biological function.
In the context of herbicides, to which many N-aryl propanamides belong, the amide linkage is a known site of metabolic cleavage. Therefore, modifications to the propyl chain could also influence the metabolic stability and, consequently, the duration of action of the compound.
The table below illustrates how modifications to the linker in a related series of inhibitors affected their biological properties.
Table 2: Influence of Linker Modification on Pyrrolidine Amide Inhibitor Properties
| Linker Type | Effect on Potency (NAAA Inhibition) | Effect on Selectivity (vs. FAAH) | Reference |
|---|---|---|---|
| Conformationally Flexible | Increased | Reduced | nih.gov |
| Conformationally Restricted (e.g., 4-phenylcinnamoyl) | No enhancement | Improved | nih.gov |
Stereochemical Impact on Biological Activity and Selectivity
The this compound molecule possesses a chiral center at the second carbon of the propanamide chain. The specific three-dimensional arrangement, or stereochemistry, at this center can have a significant impact on biological activity and selectivity.
It is a well-established principle in medicinal chemistry and agrochemistry that different enantiomers (non-superimposable mirror images) of a chiral compound can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.
A pertinent example is the chiral herbicide 2,4-D ethylhexyl ester. A study on its enantiomers revealed that the S-enantiomer exhibited significantly higher herbicidal activity against sensitive weeds compared to the R-enantiomer. nih.gov However, this stereoselectivity was not observed in terms of its effects on crops, indicating that the different enantiomers can also display different selectivity profiles. nih.gov
For this compound, it is highly probable that one enantiomer is significantly more active than the other. The synthesis of enantiomerically pure forms of the compound would be necessary to determine the absolute configuration of the more active enantiomer and to fully characterize the stereochemical requirements for its biological target. This knowledge is crucial for developing more effective and selective agents, as it may be possible to produce only the active enantiomer, thus reducing the potential for off-target effects and metabolic load from the inactive form.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Virtual Screening
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts.
For a class of compounds like this compound derivatives, a QSAR study would typically involve several steps. First, a dataset of analogues with measured biological activities would be compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include descriptors related to topology, electronic properties, and molecular shape.
In a QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues, which are structurally related to the target compound, methods like multiple linear regression (MLR) and genetic algorithm-based partial least squares (GA-PLS) were used to build predictive models. nih.govresearchgate.net These models successfully identified key descriptors that influence the cytotoxic activities of the compounds. nih.gov Similarly, a QSAR analysis of N-aryl derivatives as cholinesterase inhibitors identified descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (related to the molecule's dipole moment) as being important for bioactivity. nih.gov
The development of a robust QSAR model for this compound derivatives would enable the virtual screening of large libraries of potential new structures. This in silico approach can significantly accelerate the discovery of new lead compounds with enhanced activity by focusing laboratory work on the most promising candidates.
The following table presents examples of molecular descriptors that have been found to be significant in QSAR models of structurally related N-aryl amide compounds.
Table 3: Examples of Significant Descriptors in QSAR Models of N-Aryl Amides
| Compound Class | Significant Descriptors | Associated Property | Reference |
|---|---|---|---|
| N-Arylphenyl-2,2-dichloroacetamides | Various electronic and topological descriptors | Cytotoxic activity | nih.govresearchgate.net |
| N-Aryl derivatives | AlogP98, Wiener, Kappa-1-AM, Dipole-Mag, CHI-1 | Cholinesterase inhibition | nih.gov |
De Novo Design and Synthesis of Novel this compound Analogues
De novo design refers to the computational creation of novel molecular structures with a desired biological activity, often starting from a basic scaffold or a known binding site on a biological target. This approach, combined with targeted synthesis, represents a powerful strategy for discovering new chemical entities.
The process of designing novel analogues of this compound would begin with an analysis of its known SAR and the structural features of its biological target, if known. Computational tools can then be used to "grow" or assemble new molecules within the constraints of the target's binding pocket, or to generate novel scaffolds that maintain the key pharmacophoric elements of the parent compound. biorxiv.orgnih.govembopress.orgnih.govresearchgate.net
For instance, a consensus pharmacophore hypothesis derived from a known bioactive natural product, pladienolide, was used to design a novel and simplified synthetic scaffold. nih.gov The synthesis and evaluation of an initial target from this scaffold provided valuable information for further development. nih.gov A similar approach could be applied to this compound, where a pharmacophore model could be built based on its essential structural features: the 2,4-difluorophenyl ring, the amide linkage, and the chloro-substituted alkyl group.
The synthesis of these newly designed analogues is a critical step. The general synthesis of amide derivatives often involves the reaction of a carboxylic acid (or its activated form, like an acid chloride) with an appropriate amine. sphinxsai.com For the synthesis of novel this compound analogues, this would likely involve reacting derivatives of 2-chloropropanoyl chloride with various substituted anilines, or reacting 2,4-difluoroaniline (B146603) with various modified 2-chloro-alkanoic acid chlorides. The feasibility of these synthetic routes is a key consideration in the de novo design process.
The successful application of de novo design and synthesis can lead to the identification of novel analogues with significantly improved properties, such as increased potency, enhanced selectivity, or a more favorable metabolic profile.
Computational and Theoretical Chemistry Applications to 2 Chloro N 2,4 Difluorophenyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties of a molecule. For a compound like 2-chloro-N-(2,4-difluorophenyl)propanamide, these calculations would elucidate its electronic structure, including the distribution of electron density and the energies of its molecular orbitals.
Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule might interact with other chemical species. While studies have performed these calculations on analogous molecules like 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile researchgate.net, specific HOMO-LUMO gap values and MEP maps for this compound are not found in the reviewed literature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme. For this compound, docking simulations would require a specific biological target. Researchers have successfully used this approach for similar chloro-amide structures to predict binding affinities and interactions, often identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. mdpi.com MD simulations provide insights into the stability of the binding pose, conformational changes in the protein and ligand upon binding, and can help refine the understanding of the interaction energetics. nih.gov Such studies on related compounds have helped validate docking results and provided a more detailed picture of the binding mechanism at an atomic level. researchgate.net
Prediction of Conformational Preferences and Potential Energy Surfaces
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can be used to explore the conformational landscape of this compound. By systematically rotating the molecule's single bonds, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of low-energy, stable conformers.
Studies on similar structures, such as 2-chloro-N-(p-tolyl)propanamide, have utilized X-ray crystallography and computational methods to determine preferred conformations and key geometric parameters like bond lengths and torsion angles. researchgate.netnih.govnih.gov For instance, the twist of the aryl ring relative to the amide backbone is a critical conformational feature that would be determined by such an analysis. nih.gov
In Silico ADME Prediction and Physiochemical Parameter Modeling (Excluding Experimental/Clinical Data)
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process. Without relying on experimental data, various models can calculate key physicochemical parameters that influence a molecule's pharmacokinetic behavior.
For this compound, these models would predict properties such as lipophilicity (LogP), water solubility, polar surface area (PSA), and the potential to cross biological barriers. Adherence to empirical rules, like Lipinski's Rule of Five and Veber's Rule, can also be assessed computationally to gauge the "drug-likeness" of the compound. nih.govmdpi.com While comprehensive ADME profiles have been generated for numerous related compounds to guide their development mdpi.comnih.gov, a specific in silico ADME analysis for this compound is not documented in the available literature.
Table 1: Predicted Physicochemical and ADME Properties (Illustrative) This table is for illustrative purposes to show what an in silico analysis would yield. Data for the specific compound is not available from the search results.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~221.6 g/mol | Influences diffusion and transport. |
| LogP (Lipophilicity) | 2.0 - 3.0 | Affects solubility and membrane permeability. |
| Polar Surface Area (PSA) | < 60 Ų | Influences membrane penetration. |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |
| Lipinski's Rule of 5 | Compliant | Suggests potential oral bioavailability. |
Development of Machine Learning Models for Structure-Property Relationships
Machine learning (ML) and quantitative structure-activity relationship (QSAR) models represent a sophisticated approach to predicting the properties and activities of new compounds. These models are trained on large datasets of existing molecules where the property of interest (e.g., biological activity, toxicity, a specific physicochemical parameter) is known. By learning the complex relationships between molecular structure and the observed property, a trained model can then make predictions for new, untested molecules.
Developing an ML model for this compound would involve generating a set of numerical descriptors that characterize its structure (e.g., topological, electronic, steric descriptors). These descriptors would then be fed into an ML algorithm to predict a desired endpoint. While the development of such models is a mature field researchgate.net, specific ML or QSAR studies featuring this compound as a data point or subject of prediction were not identified.
Advanced Analytical Method Development for Research Quantification and Detection of 2 Chloro N 2,4 Difluorophenyl Propanamide
Development and Validation of Chromatographic Methods (HPLC, UPLC, GC) for Purity and Content in Research Samples
Chromatographic techniques are the cornerstone for assessing the purity and quantifying the content of chemical compounds in research samples. The development of these methods for 2-chloro-N-(2,4-difluorophenyl)propanamide would focus on achieving high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common methods for the analysis of non-volatile and thermally labile compounds like this compound. Method development would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time.
Column Selection: A reversed-phase column, such as a C18 or C8, would likely be the first choice due to the compound's moderate polarity. The aromatic rings and halogen substituents suggest strong interaction with the hydrophobic stationary phase.
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be developed. nih.gov The gradient would be optimized to ensure elution of the target analyte and separation from any impurities or starting materials.
Detection: The difluorophenyl chromophore allows for sensitive detection using a UV detector, likely in the range of 210-260 nm. nih.gov
Method Validation: Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for its intended purpose. scispace.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a specific range.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. nih.gov
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| LOD (µg/mL) | - | 0.15 |
| LOQ (µg/mL) | - | 0.50 |
Gas Chromatography (GC)
GC analysis of this compound may be challenging due to its molecular weight and polarity, which could require high temperatures leading to potential degradation. If direct analysis is not feasible, derivatization to a more volatile and thermally stable form might be necessary. However, HPLC or UPLC would generally be the preferred and more direct approach.
Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Matrices
For highly sensitive and selective detection, particularly at trace levels or within complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. chromatographyonline.com
Trace Analysis: An LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode would be developed for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more characteristic product ions that are formed upon fragmentation. This highly selective detection method minimizes interference from matrix components. The development would involve:
Ionization Source Optimization: Electrospray ionization (ESI) in positive mode would likely be effective for this compound.
Precursor and Product Ion Selection: Direct infusion of a standard solution into the mass spectrometer would be used to identify the parent mass and optimize fragmentation conditions to find the most stable and intense product ions.
Chromatographic Separation: A UPLC system would be used to achieve rapid separation and sharp peaks, enhancing the signal-to-noise ratio for trace-level detection. waters.com
Metabolite Identification: In drug discovery and toxicology research, identifying metabolites is crucial. High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument, provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. waters.comnih.gov Potential metabolic pathways for this compound could include:
Oxidation: Hydroxylation on the aromatic ring.
Dehalogenation: Replacement of the chlorine atom.
Amide Hydrolysis: Cleavage of the amide bond to form 2,4-difluoroaniline (B146603) and 2-chloropropionic acid.
Conjugation: Formation of glucuronide or sulfate conjugates. mdpi.com
The combination of chromatographic retention time, accurate mass data, and MS/MS fragmentation patterns allows for the confident structural elucidation of these metabolites. nih.gov
| Compound | Proposed Biotransformation | Formula | Predicted [M+H]⁺ (m/z) |
|---|---|---|---|
| Parent Compound | - | C₉H₈ClF₂NO | 219.0262 |
| Metabolite 1 | Hydroxylation | C₉H₈ClF₂NO₂ | 235.0211 |
| Metabolite 2 | Amide Hydrolysis Product 1 | C₆H₆F₂N | 130.0468 |
| Metabolite 3 | Glucuronide Conjugate | C₁₅H₁₆ClF₂NO₇ | 395.0583 |
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis
Capillary Electrophoresis (CE): CE offers an alternative separation technique with very high efficiency and minimal sample consumption. researchgate.net For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. CE can be particularly useful for chiral separations if a chiral selector is added to the buffer.
Microfluidic Systems: Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps onto a small chip, enabling high-throughput analysis with extremely low volumes of samples and reagents. mdpi.com These systems can incorporate separation (analogous to HPLC or CE), reaction, and detection steps. mdpi.com For this compound, a microfluidic system could be developed for rapid screening assays, purity checks, or monitoring reaction kinetics, significantly accelerating early-stage research.
Spectrophotometric and Fluorometric Assay Development for Research Screening
Spectrophotometric Methods: UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for quantification in pure solutions or simple matrices. The presence of the difluorophenyl aromatic system in this compound would result in a characteristic UV absorbance spectrum. A quantitative method could be developed by dissolving the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) and measuring the absorbance at the wavelength of maximum absorption (λmax). The method would be validated for linearity by creating a calibration curve. While less selective than chromatography, it is highly suitable for high-throughput screening of compound libraries or for quick concentration measurements. nih.gov
Fluorometric Methods: The native fluorescence of this compound is expected to be weak or non-existent. To develop a fluorometric assay, which offers higher sensitivity than absorbance-based methods, derivatization with a fluorescent tag would be required. For example, if the amide bond were hydrolyzed to yield 2,4-difluoroaniline, the resulting primary amine could be reacted with a fluorogenic reagent such as fluorescamine or o-phthaldialdehyde (OPA) to produce a highly fluorescent product.
Isotopic Labeling Strategies for Tracing and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system and to elucidate reaction mechanisms. nih.govresearchgate.net It is also the gold standard for quantitative mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard.
Synthesis of Labeled Compound: A stable isotope-labeled version of this compound could be synthesized for use in research. Common isotopes include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). A common strategy would be to incorporate ¹³C atoms into the phenyl ring by starting the synthesis with ¹³C-labeled 2,4-difluoroaniline.
Applications:
Quantitative Mass Spectrometry: The ¹³C-labeled compound serves as an ideal internal standard for LC-MS/MS quantification. It co-elutes with the unlabeled analyte and corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.
Metabolite Tracing: By treating a biological system with the labeled compound, metabolites can be easily distinguished from endogenous molecules in mass spectrometry data by their characteristic mass shift and isotopic pattern. scripps.edu
Mechanistic Studies: Isotopic labeling can help determine the pathways of chemical or enzymatic reactions by tracking the position of the labels in the products. osti.gov For example, using ¹⁸O-labeling could help clarify the mechanism of amide hydrolysis.
Exploration of 2 Chloro N 2,4 Difluorophenyl Propanamide and Its Derivatives in Specific Academic Research Areas
Utility as a Synthetic Building Block and Intermediate in Organic Synthesis
The presence of a reactive chlorine atom and an amide linkage makes 2-chloro-N-(2,4-difluorophenyl)propanamide a valuable building block in organic synthesis. Chloroacetamide derivatives, in general, are recognized as important intermediates for constructing more complex molecules. nbinno.comamanote.comresearchgate.net The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net This reactivity is fundamental to its role as a precursor in the synthesis of diverse chemical structures.
The general class of N-aryl chloroacetamides is known to be a versatile precursor for a variety of heterocyclic compounds. researchgate.net The ease with which the chlorine atom can be replaced by nucleophiles such as oxygen, nitrogen, or sulfur enables the synthesis of different N-aryl acetamide (B32628) derivatives. researchgate.net This nucleophilic substitution can be followed by intramolecular cyclization to form heterocyclic systems like imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net
For instance, the synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net This straightforward reaction makes a wide range of substituted chloroacetamides readily accessible for further chemical transformations. Amide bond formation is a frequently used reaction in medicinal chemistry, and methods to create these bonds efficiently are of high interest. nih.gov The synthesis of amides from carboxylic acids can be achieved through activation with reagents that form phosphonium (B103445) salts in situ. nih.govacs.org
The versatility of chloroacetamide derivatives is further highlighted by their use in the synthesis of biologically active compounds. For example, they are precursors in the synthesis of compounds with potential anti-inflammatory and immunosuppressive action. scielo.org.za The synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives has been undertaken to explore their analgesic activities. orientjchem.org
The reactivity of the chloroacetamide moiety makes it a key component in the design of synthetic pathways for a variety of functional molecules. arkat-usa.org The ability to readily modify the structure by replacing the chlorine atom allows chemists to create libraries of compounds for screening in different applications.
| Reaction Type | Nucleophile/Reagent | Product Class | Reference(s) |
| Nucleophilic Substitution | Oxygen, Nitrogen, Sulfur Nucleophiles | N-Aryl Acetamide Derivatives | researchgate.net |
| Intramolecular Cyclization | - | Imidazoles, Pyrroles, Thiazolidine-4-ones | researchgate.net |
| Amide Synthesis | Carboxylic Acids, Phosphonium Salts | Amides | nih.govacs.org |
| Synthesis of Bioactive Molecules | Various | Anti-inflammatory, Analgesic compounds | scielo.org.zaorientjchem.org |
Role as a Chemical Probe for Investigating Biological Pathways
While direct studies employing this compound as a chemical probe are not extensively documented, its structural features suggest potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The chloroacetamide group is a known reactive moiety that can act as a covalent ligand, forming a stable bond with specific amino acid residues, such as cysteine, in proteins. This property is valuable for target identification and validation in drug discovery.
Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their interaction with cyclo-oxygenase (COX) enzymes, which are key targets in pain and inflammation pathways. orientjchem.org Such studies, which include molecular docking, help to understand the binding modes of these compounds within the active site of the enzyme. orientjchem.org This information is crucial for designing more potent and selective inhibitors.
Furthermore, chlorinated sulfonamides have been synthesized and evaluated for their inhibitory activity against enzymes like urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX). nih.gov The strong activity of some of these compounds against BChE suggests their potential as lead compounds for Alzheimer's disease research. nih.gov The study of structure-activity relationships in these series of compounds can elucidate the key molecular features required for enzyme inhibition. nih.gov
The investigation into the mechanism of action of related compounds, such as 2-chloro-N-phenylacetamide, against fungal pathogens has revealed potential targets like the fungal plasma membrane and enzymes involved in DNA synthesis. scielo.brnih.gov Molecular docking studies have been used to predict the binding of these amides to ergosterol (B1671047) and thymidylate synthase. scielo.brnih.gov These findings highlight the potential of using such molecules to probe biological pathways in microorganisms.
| Target Class | Specific Target Example | Investigated Derivative Class | Potential Application | Reference(s) |
| Enzymes | Cyclo-oxygenase (COX) | 2-Chloro-N,N-diphenylacetamides | Analgesics | orientjchem.org |
| Enzymes | Butyrylcholinesterase (BChE) | Chlorinated Sulfonamides | Alzheimer's Disease Research | nih.gov |
| Fungal Cell Components | Ergosterol, Thymidylate Synthase | 2-Chloro-N-phenylacetamides | Antifungal Drug Discovery | scielo.brnih.gov |
Research in Agrochemical Lead Compound Discovery (e.g., Fungicide, Herbicide, Insecticide Research)
The field of agrochemical research has seen the exploration of various amide derivatives for their potential as active ingredients in pesticides. The structural motif of this compound, containing both a chloro-amide and a difluorophenyl group, is relevant to the design of new fungicides, herbicides, and insecticides.
Fungicidal Research
Phenylamides are a well-established class of fungicides that are highly effective against Oomycete pathogens, which cause diseases like downy mildew and late blight. frac.info Although the exact mechanism of resistance is not fully understood, these compounds are known to inhibit rRNA biosynthesis in the target pathogens. frac.info Research into new amide fungicides is ongoing to combat the development of resistance to existing treatments. scielo.org.za
Studies on 2-chloro-N-phenylacetamide have demonstrated its antifungal activity against strains of Aspergillus flavus and fluconazole-resistant Candida species. scielo.brnih.govscielo.brnih.gov The compound has been shown to have a fungicidal effect and can inhibit biofilm formation. scielo.brnih.gov These findings suggest that the chloroacetamide scaffold could be a promising starting point for the development of new antifungal agents.
Herbicidal Research
Chloroacetamide herbicides are a known class of agrochemicals. ijpsr.info Derivatives of 2-chloro-N-alkyl/aryl acetamides have been synthesized with the aim of creating new bioactive agents that can be used as herbicides. ijpsr.info The synthesis of these compounds often involves the reaction of chloroacetyl chloride with various amines, a process that is also applicable to the synthesis of this compound. ijpsr.info
Insecticidal Research
Research into novel trifluoromethylphenyl amides has shown their potential as mosquitocides and repellents. vt.edu For example, 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide demonstrated better repellent activity against Aedes aegypti and Anopheles gambiae mosquitoes than DEET in certain assays. vt.edu Anthranilic diamide (B1670390) insecticides are another important class of pesticides that act on insect ryanodine (B192298) receptors. mdpi.com The design and synthesis of new diamide derivatives, which may involve amide bond formation with aniline-like structures, is an active area of research to discover compounds with improved insecticidal activity. mdpi.com
| Agrochemical Class | Target Organism/Weed | Example of Related Active Compound/Class | Reference(s) |
| Fungicide | Oomycetes, Aspergillus, Candida | Phenylamides, 2-chloro-N-phenylacetamide | scielo.brfrac.infoscielo.br |
| Herbicide | Various Weeds | Chloroacetamide herbicides | ijpsr.info |
| Insecticide | Mosquitoes, various insect pests | Trifluoromethylphenyl amides, Anthranilic diamides | vt.edumdpi.com |
Applications in Material Science and Polymer Chemistry (if applicable)
The application of this compound in material science and polymer chemistry is not well-documented in the available literature. However, the structural components of the molecule, namely the fluorinated aromatic ring and the reactive chloro-amide group, suggest potential avenues for research in these fields.
Fluorinated aromatic compounds are of interest in materials science due to the unique properties conferred by the fluorine atoms, such as increased thermal stability, chemical resistance, and hydrophobicity. numberanalytics.com These properties are desirable in the development of high-performance materials. numberanalytics.com Fluorinated aromatic amides have been explored in the context of creating helical structures and nanorings. researchgate.net
The chloro-amide functionality of this compound could potentially be used in polymerization reactions. The chlorine atom can be a site for substitution reactions, allowing the monomer to be incorporated into a polymer chain. For example, functional monomers can be prepared from styrene (B11656) derivatives containing a chloromethyl group, which is then converted to other functional groups for polymerization. nih.gov While this is a different chloro-containing monomer, the principle of using a reactive halogen for further functionalization is relevant.
Amide groups are known to participate in hydrogen bonding, which can influence the properties of polymers, such as their rheological behavior. digitellinc.com The synthesis of amide end-functionalized polymers is an area of active research. digitellinc.com Additionally, catalyst-free polycondensation methods have been used to create biobased polyamides. acs.org It is conceivable that a molecule like this compound could be modified to act as a monomer or a functionalizing agent in the synthesis of novel polymers with specific properties imparted by the difluorophenyl group.
| Structural Feature | Potential Application | Rationale | Reference(s) |
| Fluorinated Aromatic Ring | High-Performance Polymers | Increased thermal stability, chemical resistance, hydrophobicity | numberanalytics.comresearchgate.net |
| Chloro-amide Group | Monomer for Polymerization | Reactive site for incorporation into polymer chains | nih.gov |
| Amide Group | Functional Polymers | Hydrogen bonding influencing polymer properties | digitellinc.com |
Development as a Reference Standard for Research Purposes
In various fields of chemical analysis, particularly in the pharmaceutical and agrochemical industries, the use of well-characterized reference standards is crucial for ensuring the quality, safety, and efficacy of products. chromnet.netigrl.co.inalfa-chemistry.com These standards are used to identify and quantify active ingredients, impurities, and metabolites in analytical testing. alfa-chemistry.comfbpharmtech.com
For agrochemicals, the registration process requires the identification and quantification of process impurities that are formed during manufacturing. fbpharmtech.com This involves a "5-batch analysis" under Good Laboratory Practice (GLP) to determine the levels of impurities. fbpharmtech.com Once identified, reference standards for each impurity must be obtained, often through custom synthesis, to be used in validated analytical methods. fbpharmtech.com
Given the potential of this compound to be an intermediate or a related substance in the synthesis of an active agrochemical ingredient, it could be developed as a reference standard. Manufacturers and suppliers of reference materials offer a wide range of standards for pharmaceuticals, food, and agrochemicals, including impurities and intermediates. igrl.co.in The synthesis and certification of such standards require sophisticated quality control to ensure their purity and identity. igrl.co.in
The availability of a certified reference standard for this compound would be essential for researchers and quality control laboratories that need to accurately detect and quantify this compound in their samples. This ensures the reliability and consistency of analytical data, which is a cornerstone of regulatory compliance and scientific research. alfa-chemistry.com
| Application Area | Purpose of Reference Standard | Importance | Reference(s) |
| Agrochemical Industry | Identification and quantification of impurities and intermediates in active ingredients. | Regulatory compliance (e.g., GLP 5-batch analysis), product quality control. | igrl.co.infbpharmtech.com |
| Pharmaceutical Industry | Quality control, analytical method development, stability testing. | Ensuring drug safety and efficacy, regulatory compliance. | chromnet.netalfa-chemistry.com |
| General Research | Accurate detection and quantification in analytical studies. | Reliability and reproducibility of scientific data. | alfa-chemistry.com |
Emerging Research Trends and Future Prospects for 2 Chloro N 2,4 Difluorophenyl Propanamide Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by transforming the process of compound design and optimization. nih.govnih.gov For a scaffold like 2-chloro-N-(2,4-difluorophenyl)propanamide, these computational tools offer the ability to navigate vast chemical spaces with unprecedented efficiency. nih.gov
ML algorithms, particularly deep learning and artificial neural networks (ANNs), can be trained on large datasets of existing molecules to predict the physicochemical and biological properties of novel, unsynthesized compounds. nih.govmdpi.comresearchgate.net This includes predicting quantitative structure-activity relationships (QSAR), as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net By applying these models to virtual libraries based on the this compound core, researchers can prioritize the synthesis of candidates with the highest probability of desired activity and drug-like properties. nih.gov
Generative AI models can design new molecules (de novo design) from scratch, creating novel derivatives of the core scaffold that are optimized for specific properties. nih.gov This approach moves beyond simple modification of existing structures to exploring entirely new chemical entities that may possess superior performance. springernature.com The integration of AI/ML significantly reduces the time and cost associated with the initial stages of research by focusing laboratory efforts on the most promising candidates identified in silico. nih.govresearchgate.net
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR/QSPR Modeling | Predicting biological activity (QSAR) or physicochemical properties (QSPR) based on molecular structure. researchgate.net | Rapidly screen virtual libraries to identify derivatives with potentially enhanced efficacy or improved properties. |
| ADMET Prediction | Forecasting the absorption, distribution, metabolism, excretion, and toxicity profile of a compound. researchgate.net | Prioritize candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage failures. |
| De Novo Design | Using generative models to create novel molecular structures with desired characteristics. nih.gov | Discover entirely new derivatives of the scaffold that may not be conceived through traditional medicinal chemistry. |
| Synthesis Planning | Predicting viable synthetic routes for target molecules. springernature.com | Accelerate the synthesis of promising compounds by identifying efficient reaction pathways. |
Fragment-Based Research and High-Throughput Screening Approaches
Fragment-Based Drug Design (FBDD) and High-Throughput Screening (HTS) are cornerstone strategies in modern lead discovery. nih.govfrontiersin.org FBDD begins by screening libraries of small chemical fragments (typically with a molecular weight under 300 Da) to identify those that bind weakly but efficiently to a biological target. frontiersin.org For research involving the this compound scaffold, this could involve breaking the molecule into its constituent fragments, such as the 2,4-difluoroaniline (B146603) moiety or the chloropropanamide group, and screening them to understand key binding interactions. These fragments can then be grown or linked to build a more potent lead compound. youtube.com
HTS enables the rapid, automated testing of hundreds of thousands of compounds against a specific biological target. ewadirect.comyoutube.com A library of derivatives based on the this compound scaffold could be screened to identify "hits"—compounds that show activity in a given assay. nih.gov Modern HTS utilizes miniaturized assays and robotic systems to maximize efficiency and minimize the use of reagents. youtube.com Data from HTS campaigns can be analyzed to identify structure-activity relationships, which can then guide the next round of compound optimization, often in conjunction with the AI/ML models described previously. nih.gov
Table 2: Hypothetical High-Throughput Screening Workflow for Scaffold Derivatives
| Step | Description | Key Technology/Method |
|---|---|---|
| 1. Library Generation | Synthesize a diverse library of compounds based on the this compound scaffold. | Combinatorial and parallel synthesis. nih.gov |
| 2. Assay Development | Create a robust and automatable biological assay relevant to the desired therapeutic target. | Fluorescence polarization, time-resolved fluorescence, enzyme complementation assays. nih.gov |
| 3. Primary Screen | Test the entire compound library at a single concentration to identify initial "hits." | Automated robotic systems, microplate-based assays. youtube.com |
| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and eliminate false positives. | Dose-response relationship analysis. nih.gov |
| 5. Hit-to-Lead Optimization | Synthesize and test analogs of the confirmed hits to improve potency and drug-like properties. | Medicinal chemistry, structure-activity relationship (SAR) analysis. nih.gov |
Advanced Reaction Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
The synthesis of this compound and its analogs can be significantly improved by adopting advanced reaction methodologies that offer milder conditions, higher yields, and greater efficiency than traditional methods.
Photoredox catalysis , which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.govresearchgate.net This strategy is particularly effective for amide bond formation, a key step in synthesizing the target compound. nih.govacs.org Instead of requiring harsh coupling reagents, photoredox- and nickel-catalyzed reactions can directly couple aryl halides with amine precursors at ambient temperatures, tolerating a wide range of functional groups. nih.gov This allows for the late-stage functionalization of complex molecules and provides a more sustainable approach to synthesis. nih.govresearchgate.net
Flow chemistry , where reactions are performed in continuously flowing streams within a network of tubes or microreactors, offers enhanced control over reaction parameters such as temperature and mixing. thieme-connect.dersc.org This method improves safety, particularly when dealing with hazardous intermediates, and allows for seamless multi-step syntheses by integrating reaction, separation, and purification steps. thieme-connect.deresearchgate.net The synthesis of the this compound scaffold could be streamlined into a continuous process, increasing throughput and reproducibility compared to batch production. researchgate.net
Table 3: Comparison of Synthetic Methodologies for Amide Bond Formation
| Methodology | Advantages | Disadvantages of Traditional Methods |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh reagents, stoichiometric activators, high temperatures, and can have limited functional group tolerance. |
| Photoredox Catalysis | Operates at ambient temperature, uses light as a reagent, high functional group tolerance, avoids harsh coupling agents. nih.govnih.gov | Requires a photocatalyst and light source. |
| Flow Chemistry | Superior heat and mass transfer, enhanced safety, easy scalability, potential for integrated multi-step synthesis and purification. thieme-connect.dersc.org | Requires specialized equipment; potential for clogging. thieme-connect.de |
Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry
The functional properties of the this compound scaffold can be amplified through interdisciplinary collaboration with nanotechnology and supramolecular chemistry.
Nanotechnology offers novel platforms for the application of chemical compounds. For halogenated molecules like the one , nanomaterials such as metallic nanoparticles or polymeric-based nanostructures can be used for applications ranging from targeted delivery to environmental remediation. nih.govmdpi.com For instance, if a derivative of the scaffold shows biological activity, it could be encapsulated within or conjugated to nanoparticles to control its release or target it to specific tissues. Furthermore, the dehalogenation of environmental contaminants is a promising application for palladium nanoparticles, suggesting a potential role for nanotechnology in the lifecycle and environmental impact of halogenated compounds. nih.gov
Supramolecular chemistry studies the non-covalent interactions that govern how molecules assemble into larger, ordered structures. nih.gov For N-phenyl amides, interactions such as hydrogen bonding (N-H···O=C) and π-π stacking are crucial in determining their solid-state packing and aggregation in solution. nih.govnih.gov By understanding and controlling these interactions, researchers can design derivatives of this compound that self-assemble into well-defined supramolecular polymers or other complex architectures. tue.nl This could lead to the development of new materials with unique optical, electronic, or mechanical properties. rsc.org
Future Perspectives on Expanding the Research Utility of this compound Scaffold
The future of the this compound scaffold is bright, with numerous avenues for expanding its research utility. The core structure, a halogenated N-aryl amide, is a common motif in bioactive molecules, including antimicrobial agents and selective androgen receptor modulators (SARMs). nih.govnih.gov
Future research will likely focus on several key areas:
Bioactive Compound Discovery: Leveraging the computational and screening methods discussed, systematic exploration of derivatives could lead to the discovery of new therapeutic agents. The presence of fluorine and chlorine atoms can significantly modulate properties like metabolic stability and binding affinity, making this a promising scaffold for medicinal chemistry. acs.org
Advanced Materials: By exploiting the principles of supramolecular chemistry, the scaffold could serve as a building block for functional materials. mdpi.com Modifying the substituents on the phenyl rings could tune the self-assembly behavior to create liquid crystals, gels, or other ordered systems.
Agrochemicals: N-aryl amides are a well-established class of compounds in the agrochemical industry. Further research could optimize the scaffold to develop new herbicides or fungicides with improved efficacy and environmental profiles.
Chemical Probes: Derivatives of the scaffold could be developed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules can be used to label and identify protein targets or to map biological pathways.
The continued application of advanced synthetic methods will be critical to accessing these novel derivatives efficiently. The combination of rational design, high-throughput discovery, and interdisciplinary innovation ensures that the this compound scaffold will remain a fertile ground for scientific exploration.
Q & A
Q. What spectroscopic methods are recommended for structural elucidation and purity assessment of 2-chloro-N-(2,4-difluorophenyl)propanamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the aromatic ring and verifying the chloro-propanamide backbone. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650–1700 cm⁻¹) and C-F/C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For purity, combine HPLC with UV detection (λ ~210–280 nm) and elemental analysis .
Q. What are the standard synthetic protocols for preparing this compound?
- Methodological Answer : A common approach involves coupling 2-chloropropanoyl chloride with 2,4-difluoroaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane). Workup includes quenching with water, extraction, and purification via silica gel chromatography (yield: ~60–75%). Optimize solvent polarity and stoichiometry to minimize byproducts like unreacted aniline or dimerization .
Advanced Research Questions
Q. How do electronic effects of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the amide nitrogen for nucleophilic attack. Computational studies (DFT) can map electron density distribution, while Hammett constants (σmeta for F: +0.34) quantify substituent effects. Experimentally, compare reaction rates with analogs (e.g., non-fluorinated or mono-fluorinated derivatives) under controlled conditions (e.g., SN2 with thiols or amines). Monitor intermediates via in situ IR or LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges). Perform dose-response studies across multiple models (e.g., bacterial vs. mammalian cells) and validate via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability). Meta-analysis of published IC50 values and standardized reporting (e.g., pIC50 ± SEM) improves comparability. Cross-reference structural analogs (e.g., ) to identify substituent-dependent trends .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Evaluate hydrolytic stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Introduce stabilizing modifications (e.g., methyl groups on the propanamide chain to hinder enzymatic cleavage). Use deuterated solvents in stability-indicating NMR to track degradation pathways. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate metabolic breakdown .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., replace F with Cl, CF3) and propanamide chain (e.g., branching, halogenation). Test derivatives against target enzymes (e.g., kinases, proteases) and off-target panels. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while free-energy perturbation (FEP) calculations quantify affinity changes. Prioritize analogs with >10-fold selectivity in biochemical assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
